molecular formula C20H27FN2 B5685100 1-(2-adamantyl)-4-(4-fluorophenyl)piperazine

1-(2-adamantyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B5685100
M. Wt: 314.4 g/mol
InChI Key: PWJQUXIRYIWJOX-UHFFFAOYSA-N
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Description

1-(2-adamantyl)-4-(4-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an adamantyl group and a fluorophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-adamantyl)-4-(4-fluorophenyl)piperazine typically involves the reaction of 1-(2-adamantyl)piperazine with 4-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-adamantyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the aromatic ring can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-(4-fluorophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The fluorophenyl group can contribute to binding affinity and specificity towards the target.

Comparison with Similar Compounds

1-(2-adamantyl)-4-(4-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-adamantyl)piperazine: Lacks the fluorophenyl group, which may result in different biological activities and properties.

    4-(4-fluorophenyl)piperazine: Lacks the adamantyl group, which may affect its lipophilicity and membrane permeability.

    1-(2-adamantyl)-4-phenylpiperazine: Similar structure but without the fluorine atom, which can influence its chemical reactivity and biological interactions.

The uniqueness of this compound lies in the combination of the adamantyl and fluorophenyl groups, which can impart distinct physicochemical properties and biological activities compared to other piperazine derivatives.

Properties

IUPAC Name

1-(2-adamantyl)-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2/c21-18-1-3-19(4-2-18)22-5-7-23(8-6-22)20-16-10-14-9-15(12-16)13-17(20)11-14/h1-4,14-17,20H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJQUXIRYIWJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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